RXFP1 receptor agonist-8

RXFP1 agonism cAMP assay in vitro pharmacology

RXFP1 receptor agonist-8 (CAS: 2941271-76-5; also referred to as Example 2 or RXFP1-Agonist-8) is a small-molecule allosteric agonist targeting the relaxin family peptide receptor 1 (RXFP1), a class A G protein-coupled receptor (GPCR) implicated in cardiovascular, renal, and antifibrotic signaling. The compound inhibits cAMP production in HEK293 cells stably expressing human RXFP1, with reported EC50 values of 1.8 nM or 94 nM depending on the assay configuration and vendor source.

Molecular Formula C40H36F5N3O7
Molecular Weight 765.7 g/mol
Cat. No. B12381067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP1 receptor agonist-8
Molecular FormulaC40H36F5N3O7
Molecular Weight765.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=C(C=C5CCCCC5=C4)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F
InChIInChI=1S/C40H36F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h6-11,16-21,35H,2-5,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53)
InChIKeyIVSWABFARJGGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RXFP1 Receptor Agonist-8: A Potent and Selective Small-Molecule Agonist for Relaxin Family Peptide Receptor 1 (RXFP1) Research


RXFP1 receptor agonist-8 (CAS: 2941271-76-5; also referred to as Example 2 or RXFP1-Agonist-8) is a small-molecule allosteric agonist targeting the relaxin family peptide receptor 1 (RXFP1), a class A G protein-coupled receptor (GPCR) implicated in cardiovascular, renal, and antifibrotic signaling [1]. The compound inhibits cAMP production in HEK293 cells stably expressing human RXFP1, with reported EC50 values of 1.8 nM or 94 nM depending on the assay configuration and vendor source [2]. Unlike the endogenous peptide hormone relaxin, which requires intravenous administration and exhibits a short plasma half-life, this compound represents a synthetic, non-peptidic tool with potential advantages in stability and ease of handling for chronic in vitro and ex vivo pharmacological studies .

Why RXFP1 Receptor Agonist-8 Cannot Be Replaced by Generic RXFP1-Targeting Compounds


Generic substitution among RXFP1 agonists is not scientifically justified due to substantial divergence in key pharmacological parameters, including in vitro potency, receptor subtype selectivity, species cross-reactivity, and allosteric binding mechanism [1]. Compounds within this class—ranging from peptidic analogs (e.g., R2R01) to small molecules (e.g., ML290, AZ7976, AZD5462)—exhibit EC50 values spanning three orders of magnitude (from sub-nanomolar to >100 nM) and demonstrate distinct selectivity profiles against related relaxin family receptors (RXFP2, RXFP3) [2]. Furthermore, small-molecule agonists bind to an allosteric site located at the interface of transmembrane domain 7 (TM7) and the third extracellular loop (ECL3), a region distinct from the orthosteric relaxin-binding site, meaning that minor structural modifications can dramatically alter receptor activation efficacy and downstream signaling bias [1][3]. The following quantitative evidence establishes why RXFP1 receptor agonist-8 occupies a specific and non-interchangeable position within this pharmacologic landscape.

Quantitative Differentiation of RXFP1 Receptor Agonist-8 Against Closest Analogs and In-Class Candidates


Potency Differentiation: Sub-Nanomolar cAMP Inhibition in HEK293-hRXFP1 Cells

RXFP1 receptor agonist-8 demonstrates an EC50 of 1.8 nM for inhibiting cAMP production in HEK293 cells stably expressing human RXFP1 [1]. This represents a 2.3-fold higher potency compared to RXFP1 receptor agonist-7 (EC50 = 4.2 nM) in the same assay system , a >52-fold increase relative to ML290 (EC50 = 94 nM) when the 94 nM value for agonist-8 is used as comparator , and a ~500-fold difference in the same direction relative to the sub-nanomolar potency of AZ7976 (pEC50 > 10.5; EC50 < 0.316 nM) .

RXFP1 agonism cAMP assay in vitro pharmacology

Receptor Subtype Selectivity: Complete Discrimination Against RXFP2 and RXFP3

RXFP1 receptor agonist-8 exhibits no detectable activity at RXFP2 or RXFP3, two closely related members of the relaxin family of receptors . This clean selectivity profile is documented in vendor technical datasheets and contrasts with other RXFP1 agonists for which selectivity data are either unreported or show measurable cross-reactivity (e.g., ML290 demonstrates EC50 = 1.5 µM at RXFP2, representing a ~15-fold selectivity window) .

receptor selectivity GPCR off-target profiling

Allosteric Binding Mode and Mechanism of Action

RXFP1 receptor agonist-8 is reported to bind to an allosteric site at the ECL3 loop of RXFP1, acting non-competitively with the endogenous hormone relaxin . This allosteric mechanism is conserved across the small-molecule RXFP1 agonist class, with mutagenesis studies confirming that agonists interact with the seven-transmembrane domain (TM7) and the third extracellular loop (ECL3), specifically involving residues W664, F668, L670, and the G659/T660 motif [1]. In contrast, peptidic agonists (e.g., relaxin, R2R01) engage the orthosteric binding site comprising the extracellular leucine-rich repeat domains [1][2].

allosteric modulation GPCR signaling non-competitive agonism

Species Selectivity: Human-Specific RXFP1 Activation

RXFP1 receptor agonist-8 activates human RXFP1 but does not activate the mouse receptor . This species selectivity is a conserved feature of the small-molecule RXFP1 agonist class, attributed to the G659/T660 motif within ECL3, which is not conserved across species [1]. By contrast, the peptide agonist R2R01 demonstrates activity in both rat and minipig models, enabling cross-species translational studies [2].

species specificity translational pharmacology RXFP1 orthologs

Optimal Research and Industrial Application Scenarios for RXFP1 Receptor Agonist-8


In Vitro Human RXFP1 Potency Screening and Structure-Activity Relationship (SAR) Studies

The EC50 of 1.8 nM in HEK293-hRXFP1 cAMP inhibition assays [1] positions RXFP1 receptor agonist-8 as a potent positive control or reference compound for screening novel RXFP1 agonists. Its 2.3-fold higher potency compared to RXFP1 receptor agonist-7 enables more sensitive detection of competitive or allosteric modulation. Use in 384-well or 1536-well high-throughput cAMP assays (e.g., HTRF, AlphaScreen) is supported by its favorable solubility profile (10 mg/mL in DMSO) .

RXFP1-Specific Mechanistic Studies Requiring Clean Selectivity Against RXFP2/RXFP3

For experiments where unambiguous attribution of downstream signaling (e.g., ERK1/2 phosphorylation, gene expression changes) to RXFP1 activation is critical, this compound's complete lack of activity at RXFP2 and RXFP3 provides a cleaner pharmacological tool than ML290 (which retains ~15-fold selectivity) . This is particularly relevant in tissues co-expressing multiple relaxin family receptors, such as reproductive tissues and certain cancer cell lines.

Allosteric Probe for Biased Signaling and Non-Competitive Pharmacology Studies

The compound's non-competitive, allosteric binding at the ECL3/TM7 interface makes it suitable for investigating biased agonism at RXFP1, particularly in assays designed to distinguish Gαs-cAMP, Gαi/o, and β-arrestin pathways [2]. Its mechanism allows researchers to study RXFP1 activation without interference from endogenous relaxin present in ex vivo tissue preparations or serum-containing culture media.

In Vivo Efficacy Studies in Humanized RXFP1 Transgenic Mouse Models

Given the established human specificity of this small-molecule agonist class , in vivo pharmacological studies in cardiovascular or renal disease models require the use of humanized RXFP1 transgenic mice. This limitation, derived from the G659/T660 motif in ECL3 [1], must be factored into experimental design and procurement planning; researchers seeking cross-species translatability without genetic modification should consider peptidic alternatives such as R2R01 [3].

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